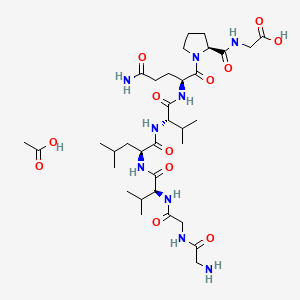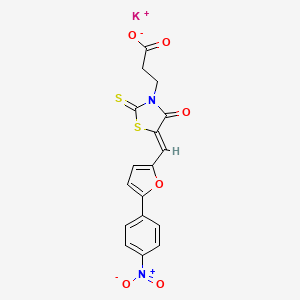
Acetato de larazotida
Descripción general
Descripción
Larazotide acetate is a synthetic peptide composed of eight amino acids. It functions as a tight junction regulator and is primarily studied for its potential in treating celiac disease. This compound works by restoring the integrity of the intestinal barrier, which is often compromised in individuals with celiac disease .
Aplicaciones Científicas De Investigación
Larazotide acetate has several scientific research applications:
Chemistry: Studied for its role in peptide synthesis and as a model for understanding peptide interactions.
Biology: Used to investigate tight junction regulation and intestinal barrier function.
Medicine: Primarily researched for treating celiac disease by preventing the disruption of tight junctions in the intestines. .
Industry: Explored for its potential in developing new therapeutic agents targeting tight junctions.
Mecanismo De Acción
Larazotide acetate functions as a tight junction regulator by inhibiting the action of zonulin, a protein that increases intestinal permeability. It binds to zonulin receptors, preventing the disassembly of tight junctions and maintaining the integrity of the intestinal barrier. This action helps reduce the passage of harmful substances into the bloodstream, thereby mitigating the immune response triggered by gluten in celiac disease .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Larazotide acetate functions as a tight junction regulator by inhibiting paracellular permeability. It interacts with various biomolecules, including zonulin receptors, to prevent the disassembly of tight junctions. This interaction is crucial in maintaining the integrity of the intestinal barrier. By blocking zonulin receptors, Larazotide acetate prevents the increase in intestinal permeability that is often observed in conditions like celiac disease .
Cellular Effects
Larazotide acetate has significant effects on various cell types, particularly intestinal epithelial cells. It influences cell function by stabilizing tight junctions, thereby reducing intestinal permeability. This stabilization prevents the passage of harmful substances, such as gliadin fragments, into the submucosa, which can trigger an immune response. Additionally, Larazotide acetate has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by maintaining the integrity of the epithelial barrier .
Molecular Mechanism
The molecular mechanism of Larazotide acetate involves its binding to zonulin receptors, which prevents the disassembly of tight junctions. This inhibition is crucial in maintaining the integrity of the intestinal barrier. Larazotide acetate also inhibits the signaling pathways that lead to increased intestinal permeability, such as the pathway involving the epidermal growth factor receptor and protease-activated receptor 2. By blocking these pathways, Larazotide acetate effectively reduces intestinal permeability and prevents the associated immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Larazotide acetate have been observed to change over time. The compound is relatively stable and maintains its activity over extended periods. Studies have shown that Larazotide acetate can inhibit tight junction permeability for several hours to days, depending on the concentration and experimental conditions. Long-term studies have demonstrated that Larazotide acetate can improve barrier function parameters and reduce macrophage counts in the lamina propria to control levels .
Dosage Effects in Animal Models
The effects of Larazotide acetate vary with different dosages in animal models. At lower doses, Larazotide acetate effectively reduces intestinal permeability without causing significant adverse effects. At higher doses, some toxic effects have been observed, including changes in cellular function and metabolism. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity .
Metabolic Pathways
Larazotide acetate is involved in metabolic pathways related to tight junction regulation. It interacts with enzymes and cofactors that are crucial for maintaining the integrity of the intestinal barrier. By inhibiting the pathways that lead to tight junction disassembly, Larazotide acetate helps maintain the proper function of the epithelial barrier. This regulation is essential for preventing the passage of harmful substances into the submucosa and triggering an immune response .
Transport and Distribution
Within cells and tissues, Larazotide acetate is transported and distributed primarily through interactions with transporters and binding proteins. These interactions facilitate its localization to the tight junctions of intestinal epithelial cells, where it exerts its regulatory effects. The distribution of Larazotide acetate within the intestinal epithelium is crucial for its function as a tight junction regulator .
Subcellular Localization
Larazotide acetate is primarily localized to the tight junctions of intestinal epithelial cells. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cells. The activity and function of Larazotide acetate are closely linked to its subcellular localization, as it needs to be present at the tight junctions to exert its regulatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Larazotide acetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of larazotide acetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product undergoes rigorous purification and quality control to ensure its efficacy and safety .
Análisis De Reacciones Químicas
Types of Reactions
Larazotide acetate primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA).
Conditions: Mild temperatures, inert atmosphere, and specific pH conditions to ensure the stability of the peptide bonds.
Major Products Formed
The major product formed is the larazotide acetate peptide itself. By-products may include truncated peptides or peptides with incomplete sequences, which are removed during purification .
Comparación Con Compuestos Similares
Similar Compounds
Zonulin antagonists: Other compounds that inhibit zonulin activity.
Peptide-based tight junction regulators: Similar peptides that modulate tight junctions.
Uniqueness
Larazotide acetate is unique due to its specific mechanism of action and its efficacy in clinical trials for celiac disease. Unlike other compounds, it directly targets the zonulin pathway, making it a promising therapeutic agent for conditions involving intestinal permeability .
Propiedades
IUPAC Name |
acetic acid;2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N9O10.C2H4O2/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46;1-2(3)4/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46);1H3,(H,3,4)/t19-,20-,21-,26-,27-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGCNONRVCGHAT-UFIKZEAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59N9O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007986 | |
| Record name | Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
881851-50-9 | |
| Record name | Larazotide acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881851509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B608385.png)

![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)
![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)
![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)


![N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B608407.png)